1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Overview
Description
“1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate” is a chemical compound with the molecular formula C13H23NO4 . It has a molecular weight of 257.33 g/mol .
Synthesis Analysis
The synthesis of “1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate” involves the reaction of 1-Boc-azepane-2-carboxylic acid with cesium carbonate and methyl iodide in tetrahydrofuran (THF). The reaction mixture is stirred for 18 hours, after which the solution is concentrated, diluted with ethyl acetate, and washed with water and saturated sodium chloride. The solution is then dried to yield the product .Molecular Structure Analysis
The molecular structure of “1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate” consists of a seven-membered azepane ring substituted with a tert-butyl group, a methyl group, and two carboxylate groups .Physical And Chemical Properties Analysis
The boiling point of “1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate” is predicted to be 325.6±35.0 °C, and its density is predicted to be 1.071±0.06 g/cm3 .Scientific Research Applications
Synthesis of Key Intermediates in Drug Development
One application of derivatives similar to "1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate" is found in the practical synthesis of intermediates for Rho–kinase inhibitors, such as (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate. This compound is crucial for multikilogram production of Rho–kinase inhibitor K-115. The synthesis involves intramolecular cyclization starting from commercially available aminopropanol, showcasing the compound's utility in large-scale pharmaceutical synthesis (Gomi et al., 2012).
Innovative Synthetic Routes
Another research focus has been on the synthesis of new aminocyclitols from cyclic allyl acetates, including compounds related to "1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate". These compounds are synthesized through stereoselective epoxidation and subsequent epoxide opening, leading to the creation of novel pseudosaccharides. This research underscores the versatility of such compounds in creating structurally diverse and complex molecules (Larin et al., 2014).
Development of Scalable Synthetic Methods
Research has also focused on scalable synthesis methods for related compounds, such as 1-bicyclo[1.1.1]pentylamine via hydrohydrazination reactions. These methods emphasize improvements in scalability, yield, safety, and cost, highlighting the potential for efficient production of complex organic compounds in industrial settings (Bunker et al., 2011).
Asymmetric Synthesis and Catalysis
Asymmetric synthesis is another area where compounds related to "1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate" find application. For example, the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine utilizes related compounds for ring-closing iodoamination, demonstrating the role of these compounds in producing chiral molecules with high selectivity (Brock et al., 2012).
Nucleophilic Substitutions and Radical Reactions
The versatility of tert-butyl phenylazocarboxylates, compounds related to "1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate", in synthetic organic chemistry is highlighted by their use in nucleophilic substitutions and radical reactions. These compounds serve as building blocks for modifying aromatic rings and generating aryl radicals, showcasing their broad utility in organic synthesis (Jasch et al., 2012).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl azepane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-7-5-6-8-10(14)11(15)17-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFKKMDHRUNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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